N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
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Description
N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22N6O4S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-inflammatory Applications
- Synthesized derivatives of pyrazolopyrimidines have been evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential in developing treatments for cancer and inflammation-related conditions (Rahmouni et al., 2016).
- Novel pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety have shown in-vitro antitumor activity, suggesting their applicability in cancer research (Abdel‐Aziz, Saleh, & El-Zahabi, 2009).
Polymer Science
- New polyamides based on derivatives containing pyridine moieties have been synthesized, showing potential for creating materials with specific thermal and solubility properties (Faghihi & Mozaffari, 2008). These advancements in polymer science could lead to new materials with unique properties suitable for various industrial applications.
Antibacterial Agents
- Heterocyclic compounds containing a sulfonamido moiety have been synthesized for their potential use as antibacterial agents, indicating a possible application in developing new antibiotics (Azab, Youssef, & El‐Bordany, 2013).
Chemical Synthesis
- A study demonstrated an efficient and general method for synthesizing substituted derivatives involving the compound's structural motifs, supporting its utility in chemical synthesis and potential drug development (Guleli et al., 2019).
Properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c1-13-14(2)24-30-20(13)25-31(28,29)16-7-5-15(6-8-16)23-19(27)17-11-18(22-12-21-17)26-9-3-4-10-26/h5-8,11-12,25H,3-4,9-10H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHJBFAYSAZOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=N3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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